molecular formula C4H7Br2N3 B6280478 5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide CAS No. 2247104-09-0

5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide

Cat. No.: B6280478
CAS No.: 2247104-09-0
M. Wt: 256.93 g/mol
InChI Key: OADNUDXYTQYWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide is a chemical compound with the molecular formula C4H7Br2N3 and a molecular weight of 256.93 g/mol . This compound is often used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide typically involves the bromination of 1-methyl-1H-pyrazol-3-amine. The reaction is carried out in an anhydrous solvent, and bromine is added to the mixture. The reaction is often facilitated by the presence of a catalyst or under specific temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and other biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1H-pyrazol-5-amine
  • 5-bromo-1H-pyrazol-3-amine
  • 1-methyl-1H-pyrazol-3-amine

Uniqueness

5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .

Properties

CAS No.

2247104-09-0

Molecular Formula

C4H7Br2N3

Molecular Weight

256.93 g/mol

IUPAC Name

5-bromo-1-methylpyrazol-3-amine;hydrobromide

InChI

InChI=1S/C4H6BrN3.BrH/c1-8-3(5)2-4(6)7-8;/h2H,1H3,(H2,6,7);1H

InChI Key

OADNUDXYTQYWJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)N)Br.Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.